5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one
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Description
Typically, a description of a chemical compound includes its IUPAC name, common name (if any), and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves a detailed look at how the compound is synthesized. It includes the starting materials, reagents, and conditions required for the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. The compound’s stereochemistry and conformation are also considered.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes looking at what types of reactions the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. Proper handling, storage, and disposal procedures are also considered.
Future Directions
This involves considering potential future research directions. This could include new synthetic routes, applications, or modifications to the compound.
properties
IUPAC Name |
5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUUONYTNATQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CNC(=O)C=C1)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one |
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